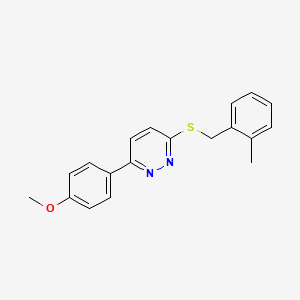
3-(4-Methoxyphenyl)-6-((2-methylbenzyl)thio)pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(4-Methoxyphenyl)-6-((2-methylbenzyl)thio)pyridazine” is an organic molecule that contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms. It also has a methoxyphenyl group attached at the 3-position and a 2-methylbenzylthio group attached at the 6-position .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyridazine ring, which is aromatic and thus contributes to the stability of the molecule. The methoxyphenyl and 2-methylbenzylthio groups are likely to influence the physical and chemical properties of the molecule, including its reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the aromatic pyridazine ring and the methoxy group could impact its solubility, while the sulfur atom could influence its reactivity .Applications De Recherche Scientifique
Interaction with Central Nervous System Receptors
Synthesis and Activity on Central Nervous System : A study by Barlin et al. (1994) reports the synthesis of various compounds including 6-(alkylthio and chloro)-3-(methoxy, unsubstituted, and benzamidomethyl)-2-arylimidazo[1,2-b]pyridazines. These compounds were tested for their ability to displace [3H]diazepam from rat brain membranes, suggesting potential CNS activity (Barlin, Davies, Davis, & Harrison, 1994).
Central Nervous System Activities of Imidazo[1,2-b]pyridazines : Another research by Barlin et al. (1992) synthesized and examined 2-benzyl-3-methoxy-6-(variously substituted)imidazo[1,2-b]pyridazines for activity in the central nervous system. The study found that certain compounds bound strongly to rat brain membrane (Barlin, Davies, Ireland, & Zhang, 1992).
Potential Pharmaceutical Applications
Interaction with Benzodiazepine Receptors : Research conducted in 1997 by Barlin et al. examined 2-Aryl-3-methoxy-6-(pyridinylmethylthio and pyridinylmethylamino)imidazo[1,2-b]pyridazines as ligands for benzodiazepine receptors. These compounds showed effectiveness in displacing [3H]diazepam from central benzodiazepine receptors present in rat brain membranes, indicating potential pharmaceutical applications (Barlin, Davies, Ireland, & Ngu-Schwemlein, 1997).
Synthesis and Characterization for Cytotoxicity : A study by Hassan et al. (2014) involved the synthesis of 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and their derivatives. These compounds were screened for in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, suggesting potential applications in cancer research (Hassan, Hafez, & Osman, 2014).
Herbicidal and Antimicrobial Activities
Synthesis and Herbicidal Activities : Xu et al. (2012) synthesized novel 3-(substituted benzyloxy or phenoxy)-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives and evaluated their herbicidal activities. Some compounds exhibited significant herbicidal properties, highlighting potential agricultural applications (Xu, Zhu, Zou, Liu, Wang, Hu, & Yang, 2012).
Antibacterial Activity of Pyrimidine and Fused Pyrimidine Derivatives : Mahmoud et al. (2011) synthesized 4-Amino-2-(benzylthio)-6-(4-methoxyphenyl)pyrimidine-5-carbonitrile and its derivatives, investigating their anti-avian influenza virus activity. Although no significant antiviral activity was found, this research provides insights into potential antimicrobial applications (Mahmoud, El-ziaty, Ismail, & Shiba, 2011).
Mécanisme D'action
Propriétés
IUPAC Name |
3-(4-methoxyphenyl)-6-[(2-methylphenyl)methylsulfanyl]pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2OS/c1-14-5-3-4-6-16(14)13-23-19-12-11-18(20-21-19)15-7-9-17(22-2)10-8-15/h3-12H,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUKXLNHNRUFCJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NN=C(C=C2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

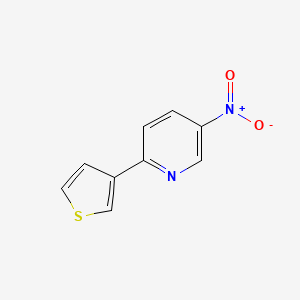

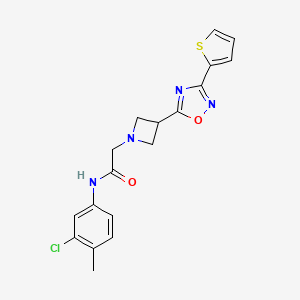
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-(trifluoromethyl)benzamide](/img/structure/B2984593.png)
![1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2-methylbenzo[d]thiazol-5-yl)piperidine-3-carboxamide](/img/structure/B2984594.png)
![2-(Difluoromethyl)-8-methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B2984597.png)

![4-[(4-Bromopyrazol-1-yl)methyl]-5-propan-2-yl-1,3-oxazole](/img/structure/B2984599.png)
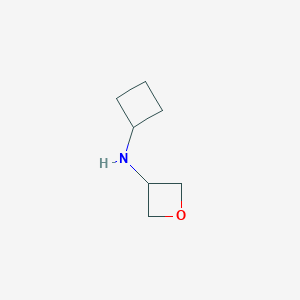
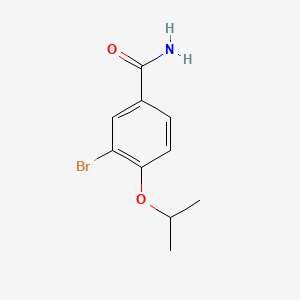
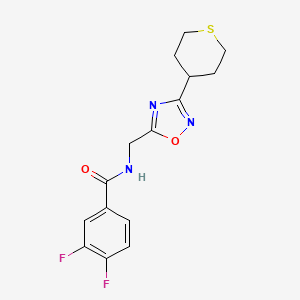
![N-(3-chloro-4-methylphenyl)-2-(3-(4-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2984605.png)

